Home > Products > Screening Compounds P38486 > N~1~-(3-CHLORO-4-METHYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
N~1~-(3-CHLORO-4-METHYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE -

N~1~-(3-CHLORO-4-METHYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Catalog Number: EVT-5856418
CAS Number:
Molecular Formula: C20H19ClN2O3
Molecular Weight: 370.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine) is a potent BCL-2 inhibitor used for the treatment of several blood cancers. []

Relevance: While Venetoclax shares the benzamide core structure with N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, it possesses a significantly more complex overall structure with multiple additional substituents, including piperazine, pyrrolopyridine, and biphenyl moieties. The research specifically highlights the oxidative degradation of Venetoclax, leading to the formation of two impurities, discussed below. []

Venetoclax N-oxide (VNO)

Compound Description: Venetoclax N-oxide (4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide) is an oxidative impurity of Venetoclax. It is formed during oxidative stress degradation of the drug. []

Relevance: Venetoclax N-oxide is a direct derivative of Venetoclax, formed by oxidation of the piperazine nitrogen. While it retains the benzamide core of N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, it shares the same complex overall structure with Venetoclax, making it a distant structural relative to the target compound. []

Venetoclax hydroxylamine impurity (VHA)

Compound Description: Venetoclax hydroxylamine impurity (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide) is another oxidative impurity of Venetoclax, formed through the [, ] Meisenheimer rearrangement of Venetoclax N-oxide. []

Relevance: Venetoclax hydroxylamine impurity is derived from Venetoclax N-oxide through rearrangement. While it retains the benzamide core structure of N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, its complex structure with multiple substituents, including a piperazine, pyrrolopyridine, and biphenyl moieties, makes it a distant structural relative to the target compound. []

2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide

Compound Description: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide is a benzoyl amide whose crystal structure has been determined. []

Relevance: This compound shares the benzamide core structure with N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. Both compounds possess a chlorine substituent on the benzene ring, although at different positions. Additionally, both feature substituted amide groups, although with distinct cyclic structures. []

2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide

Compound Description: 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide is a benzoyl amide whose crystal structure has been determined. []

Relevance: This compound is structurally very similar to 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide, sharing the benzamide core with N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. The key difference between this compound and the previous one is the presence of two methyl groups on the cyclohexene ring. This compound also possesses a chlorine substituent on the benzene ring and a substituted amide group with a cyclic structure. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: These compounds are a series of dihydropyridine derivatives conjugated with sulfanilamide and quinazolinone moieties. They exhibit antiulcer activity comparable to that of ranitidine, with compounds substituted with methoxy and nitro groups showing maximum enhancement in activity. []

Relevance: While these compounds don't directly share the benzamide core of N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, they are included in this list due to the research's focus on the importance of substituents in influencing biological activity. The study highlights how modifications, particularly the introduction of methoxy and nitro groups, significantly impact the antiulcer properties of these compounds. This information could be valuable for exploring structural modifications to N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide and investigating their potential effects on biological activity. []

Properties

Product Name

N~1~-(3-CHLORO-4-METHYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C20H19ClN2O3/c1-12-7-8-16(10-19(12)21)22-20(24)15-5-4-6-17(9-15)25-11-18-13(2)23-26-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)

InChI Key

HTAHEUGCLZUMCQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.